1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyloxy and methoxybenzyl intermediates, followed by their coupling with the piperazine ring under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine stands out due to its unique substitution pattern on the piperazine ring. Similar compounds include:
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine: Lacks the additional dimethoxybenzyl group.
4-(3,4-Dimethoxybenzyl)piperazine: Lacks the benzyloxy and methoxybenzyl groups.
Properties
Molecular Formula |
C28H34N2O4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C28H34N2O4/c1-31-25-11-9-23(17-27(25)33-3)19-29-13-15-30(16-14-29)20-24-10-12-26(32-2)28(18-24)34-21-22-7-5-4-6-8-22/h4-12,17-18H,13-16,19-21H2,1-3H3 |
InChI Key |
KMEPHKHLJNCEEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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